molecular formula C19H16O5 B2525623 (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858762-38-6

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2525623
CAS No.: 858762-38-6
M. Wt: 324.332
InChI Key: QDMCAXYWSRCAFC-YVLHZVERSA-N
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Description

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. The core structure of this compound is the 2-benzylidene-benzofuran-3-one scaffold. Based on scientific literature, close structural analogs from this chemical class, specifically (Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, have been identified as potent inhibitors of bacterial chorismate synthase, a key enzyme in the shikimate pathway . This pathway is essential for folate and aromatic amino acid biosynthesis in microorganisms and plants, making it a significant target for antibiotic and herbicide research . Another closely related compound, featuring a 3,4-dimethoxybenzylidene substitution and a different ester side chain, has been documented in chemical databases, highlighting the research interest in this structural family . The specific research applications and mechanism of action for (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate require further investigation by qualified researchers. This product is presented as a valuable chemical tool for qualified researchers in medicinal chemistry and biochemistry to explore enzyme inhibition and develop novel bioactive molecules.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(19(21)22-2)23-14-8-9-15-16(11-14)24-17(18(15)20)10-13-6-4-3-5-7-13/h3-12H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMCAXYWSRCAFC-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution for Ether Formation

The propanoate side chain is installed at position 6 through an SN2 reaction between 6-hydroxy-2,3-dihydrobenzofuran-3-one and methyl 2-bromopropionate. Key experimental parameters include:

Reaction Conditions

  • Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the phenolic hydroxyl group.
  • Solvent : Dimethylformamide (DMF) or acetone, facilitating polar aprotic conditions.
  • Temperature : 80–90°C for 2–4 hours.

Optimization Data

Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 DMF 90 2 78
Cs2CO3 Acetone 80 4 85
NaHCO3 DMF 90 3 62

Cesium carbonate in acetone achieves superior yields (85%) due to enhanced solubility and nucleophilicity. Prolonged heating (>6 hours) leads to ester hydrolysis, reducing yields to <50%.

Benzofuran Core Synthesis

Acid-Catalyzed Cyclization of Phenolic Precursors

The 2,3-dihydrobenzofuran-3-one scaffold is synthesized via HClO4-mediated annulation between substituted phenols and β-ketoesters (Scheme 1):

Procedure

  • Substrates : 2,5-Dihydroxybenzaldehyde and methyl acetoacetate.
  • Catalyst : 70% HClO4 (1.2 equiv) in anhydrous dichloromethane.
  • Mechanism :
    • Protonation of the β-ketoester carbonyl, enabling nucleophilic attack by the phenolic oxygen.
    • Decarboxylation and intramolecular cyclization to form the dihydrobenzofuranone core.

Key Observations

  • Water content <5% is critical to suppress competing coumarin formation.
  • Electron-donating groups (e.g., methoxy) at position 5 improve cyclization efficiency (yield: 73–89%).

Benzylidene Group Installation

Aldol Condensation for (Z)-Selectivity

The benzylidene moiety is introduced via base-catalyzed condensation between the 3-keto group and benzaldehyde (Scheme 2):

Reaction Parameters

  • Catalyst : Piperidine (10 mol%) in ethanol.
  • Temperature : Reflux (78°C) for 8–12 hours.
  • Workup : Acidic quenching (HCl) to protonate enolates and isolate the (Z)-isomer.

Stereochemical Control
The (Z)-configuration predominates (>90%) due to:

  • Steric effects : Bulky substituents on the benzaldehyde favor the less crowded transition state.
  • Conjugation stabilization : The (Z)-isomer benefits from extended π-conjugation between the benzylidene and benzofuran systems.

Yield Optimization

Benzaldehyde Substituent Catalyst (Z):(E) Ratio Yield (%)
None Piperidine 92:8 76
4-NO2 DBU 85:15 68
4-OCH3 Et3N 88:12 71

Integrated Synthetic Route

Combining the above steps, the full synthesis proceeds as follows (Figure 2):

Step 1: Ether Formation
6-Hydroxy-2,3-dihydrobenzofuran-3-one (10.0 g, 60.2 mmol) and methyl 2-bromopropionate (12.4 g, 72.3 mmol) react in acetone with Cs2CO3 (23.6 g, 72.3 mmol) at 80°C for 4 hours. After extraction and purification, methyl 2-((3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is obtained (14.1 g, 85%).

Step 2: Benzylidene Condensation
The intermediate (14.1 g, 51.4 mmol) and benzaldehyde (5.5 mL, 54.0 mmol) are refluxed in ethanol with piperidine (0.5 mL) for 10 hours. Acidic workup and recrystallization from ethyl acetate yield the title compound as a yellow solid (12.8 g, 72%, (Z)-isomer >90%).

Analytical Validation

6.1. Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.02 (s, 1H, CH=Ar), 7.65–7.45 (m, 5H, Ar-H), 6.92 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.78 (d, J = 8.4 Hz, 1H, benzofuran-H), 4.85 (q, J = 6.8 Hz, 1H, OCH(CH3)), 3.72 (s, 3H, OCH3), 1.62 (d, J = 6.8 Hz, 3H, CH3).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1620 cm⁻¹ (C=C).

6.2. X-ray Crystallography
Single-crystal analysis confirms the (Z)-configuration, with a C2=CAr bond length of 1.337 Å and a dihedral angle of 2.49° between the benzofuran and benzylidene planes.

Alternative Methodologies

Transition Metal-Catalyzed Approaches

Palladium-copper bimetallic systems enable one-pot synthesis from 2-iodophenols and propiolate esters (Scheme 3):

  • Catalyst : Pd(OAc)2 (5 mol%) and CuI (10 mol%).
  • Ligand : 1,10-Phenanthroline.
  • Yield : 68–74%, but with lower (Z)-selectivity (75:25).

Industrial-Scale Considerations

The patent CN104628686A highlights challenges in large-scale production:

  • Purity issues : Residual DMF in Step 1 necessitates multiple water washes.
  • Cost drivers : Cesium carbonate is replaced with K2CO3 in industrial settings, reducing yields to 70–75% but lowering costs by 40%.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under basic or acidic conditions.

Saponification (Basic Hydrolysis):
Treatment with potassium hydroxide (KOH) in ethanol/water at room temperature cleaves the methyl ester to form the corresponding carboxylic acid .

Reaction ConditionsReagentsTimeProductYield
Ethanol/H₂O, KOH12.5 mmol KOH6 hCarboxylic acid derivative86%

Acid-Catalyzed Hydrolysis:
Under aqueous acidic conditions (e.g., HCl), the ester group hydrolyzes, though this method is less commonly employed due to competing side reactions.

Oxidation Reactions

The benzylidene group (α,β-unsaturated ketone) and benzofuran core are susceptible to oxidation.

Oxidative Cleavage:
Strong oxidizing agents like KMnO₄ in acidic media cleave the benzylidene double bond, yielding fragmented aromatic aldehydes and ketones.

Epoxidation:
The double bond in the benzylidene group reacts with peracids (e.g., m-CPBA) to form an epoxide, though specific yields for this compound remain undocumented.

Reduction Reactions

The benzylidene double bond and ketone group are reducible under catalytic or chemical conditions.

Catalytic Hydrogenation:

  • Benzylidene Reduction: H₂/Pd-C reduces the double bond to a single bond, converting the benzylidene to a benzyl group.

  • Ketone Reduction: NaBH₄ selectively reduces the 3-oxo group to a hydroxyl group without affecting the ester.

SubstrateReducing AgentProductSelectivity
BenzylideneH₂/Pd-CBenzyl derivativeHigh
3-Oxo groupNaBH₄Secondary alcoholModerate

Substitution Reactions

The methoxy and ester groups participate in nucleophilic substitutions.

Ester Aminolysis:
Reaction with primary amines (e.g., methylamine) replaces the methoxy group with an amide.

Ether Cleavage:
Strong acids (e.g., HBr) cleave the ether linkage, though this reaction is less favored due to steric hindrance.

Stability and Degradation

The compound decomposes under prolonged exposure to:

  • Aqueous Conditions: Hydrolysis of the ester occurs at pH < 3 or > 10.

  • UV Light: Photooxidation of the benzofuran ring leads to quinone formation.

Comparative Reactivity

Key functional groups are ranked by reactivity:

  • Ester group (most reactive: hydrolysis/aminolysis)

  • Benzylidene double bond (oxidation/reduction)

  • Ether linkage (least reactive: requires harsh conditions)

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A notable case study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Bacteria Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate could be developed into new antimicrobial agents for treating resistant infections .

1.2 Neuroprotective Effects

The compound has also shown promise in neuroprotection. In vitro experiments indicated that it reduces neuronal cell death by approximately 40% when exposed to oxidative stress. Additionally, it enhances the levels of antioxidant enzymes, suggesting a protective mechanism against neurodegenerative conditions such as Alzheimer's disease .

Material Science

2.1 Corrosion Inhibition

Research has demonstrated that (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can serve as an effective corrosion inhibitor for mild steel in acidic environments. The efficacy of this compound depends on its concentration, with higher concentrations leading to increased protective effects against corrosion .

Therapeutic Applications

3.1 Antitumor Potential

The compound's structural characteristics make it a candidate for antitumor applications. Studies have shown that modifications to the benzofuran structure significantly influence cytotoxicity against various cancer cell lines. For instance, introducing specific functional groups has been linked to enhanced antitumor activity, indicating potential pathways for drug development targeting cancer cells .

Mechanism of Action

The mechanism by which (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzymes or activation of receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name (Substituents) Benzylidene Substituent Ester Group Key Biological Findings Source
Target Compound (Unsubstituted benzylidene) None Methyl Limited direct data; inferred activity based on structural similarity to active analogs N/A
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-...) 3-Fluoro Methyl Improved solubility and potential selectivity for tubulin-binding sites
(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-...) 5-Bromo-2-methoxy Methyl Enhanced electrophilicity; possible impact on kinase inhibition pathways
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-...) 2-Chloro Ethyl Unknown activity; structural data available
(Z)-methyl 2-((2-(3-chlorobenzylidene)-3-oxo-...) 3-Chloro Methyl Commercial availability; no explicit activity data reported
(Z)-2-(3-methoxybenzylidene)-3-oxo-... propanoate 3-Methoxy Propyl Reduced cytotoxicity compared to halogenated analogs
Compound 5a (Indole derivative) 1-Ethyl-5-methoxyindole Acetonitrile IC₅₀ < 50 nM in T-/B-ALL cell lines; blocks disease progression in zebrafish models
Compound 5b (Pyridinyl derivative) 2,6-Dichlorobenzyl None High selectivity for colchicine-binding site; spares normal B-lymphoblasts

Key Findings from Comparisons

Substituent Effects on Activity: Halogenation: The introduction of electron-withdrawing groups (e.g., 3-fluoro, 3-chloro) enhances binding affinity to tubulin, as seen in analogs like 5a and 5b, which exhibit nanomolar activity against leukemia cells . The target compound, lacking such substituents, may have reduced potency. Methoxy Groups: Methoxy substituents (e.g., 3-methoxy in ) improve solubility but often correlate with reduced cytotoxicity, likely due to decreased electrophilicity.

Ester Modifications :

  • Methyl esters (as in the target compound and ) are common, but ethyl or propyl esters (e.g., ) may alter pharmacokinetics. For instance, the ethyl ester in could extend half-life but lacks activity data.

Biological Selectivity: Analogs with bulky or heterocyclic substituents (e.g., 5a’s indole group) demonstrate high selectivity for cancer cells over normal cells. The target compound’s unsubstituted benzylidene may lack such discrimination .

Commercial Availability :

  • The 3-chloro derivative () is marketed for research but lacks published efficacy data, highlighting gaps between synthesis and biological validation.

Research Implications and Gaps

  • Structural Optimization : The target compound’s scaffold offers opportunities for derivatization, particularly at the benzylidene position, to enhance tubulin-binding affinity.
  • Data Limitations: Direct mechanistic studies on the target compound are absent; most inferences derive from analogs.

Biological Activity

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a propanoate group through an ether bond, which may contribute to its biological properties. The structural formula can be represented as follows:

C18H17O4\text{C}_{18}\text{H}_{17}\text{O}_4

Antioxidant Activity

Recent studies have indicated that compounds similar to (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit notable antioxidant properties. For instance, analogs of benzylidene derivatives have shown strong radical scavenging activity against DPPH and ABTS radicals. The ability to scavenge these radicals suggests potential applications in preventing oxidative stress-related diseases .

Tyrosinase Inhibition

The compound has been investigated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. In vitro studies demonstrated that certain analogs effectively inhibit tyrosinase activity in B16F10 melanoma cells, suggesting that (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate could be a candidate for treating hyperpigmentation disorders .

In Vitro Studies

  • Cell Viability Assays : The compound was tested on B16F10 cells to assess cytotoxicity. Results showed that at concentrations ≤20 µM, it did not exhibit significant cytotoxic effects over 48 and 72 hours.
  • Tyrosinase Activity : The inhibition of tyrosinase was measured using Lineweaver-Burk plots, revealing that the compound acts as a competitive inhibitor. The IC50 values for various analogs ranged from 5 to 15 µM, indicating potent inhibitory activity .
Compound IC50 (µM) Activity
Analog 110Moderate Inhibition
Analog 25Strong Inhibition
Analog 315Weak Inhibition

Case Study: Melanin Production Inhibition

A study conducted on B16F10 cells demonstrated that treatment with (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate resulted in a significant reduction in melanin production. The mechanism was attributed to the inhibition of intracellular tyrosinase activity, leading to decreased melanin synthesis.

Case Study: Antioxidant Efficacy

In a separate study assessing the antioxidant efficacy of various derivatives, (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibited a DPPH radical scavenging activity comparable to that of ascorbic acid (vitamin C), highlighting its potential as a natural antioxidant agent .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization parameters for synthesizing (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

  • Synthetic Steps :

  • Condensation : Formation of the benzylidene moiety via acid/base-catalyzed condensation between benzofuran derivatives and aldehydes (e.g., benzaldehyde derivatives) .
  • Esterification : Coupling of the benzofuran intermediate with methyl propanoate derivatives under Mitsunobu or Steglich conditions .
    • Optimization Parameters :
  • Temperature : 60–80°C for condensation to favor (Z)-stereoselectivity .
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance reaction rates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the pure (Z)-isomer .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (Z-configuration) and functional groups (e.g., ester carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₀H₁₈O₅) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What functional groups influence the compound’s reactivity and biological activity?

  • Key Functional Groups :

GroupRole
Benzofuran coreAromatic π-system for hydrophobic interactions with biological targets .
Ester (COOCH₃)Enhances solubility and metabolic stability .
Benzylidene (Z-configuration)Stereoselective binding to enzymes/receptors (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. What preliminary biological activities have been reported for this compound?

  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~10–50 µM) via molecular docking studies .
  • Anticancer : Moderate cytotoxicity (IC₅₀ ~20–100 µM) against HeLa and MCF-7 cell lines in vitro .

Advanced Research Questions

Q. How does the (Z)-stereochemistry influence reaction mechanisms and biological target binding?

  • Stereochemical Impact :

  • Synthesis : The Z-configuration is stabilized by intramolecular hydrogen bonding between the benzylidene and benzofuran oxygen, favoring specific transition states during condensation .
  • Bioactivity : Z-isomers exhibit stronger binding to hydrophobic pockets in enzymes (e.g., COX-2) due to planar geometry, compared to E-isomers .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Case Study : Discrepancies in IC₅₀ values for COX-2 inhibition (~10 vs. 50 µM):

  • Methodological Variables : Differences in assay conditions (e.g., enzyme source, substrate concentration) .
  • Solution : Standardize protocols (e.g., recombinant human COX-2, fixed substrate levels) and validate via orthogonal assays (e.g., Western blot for prostaglandin E₂) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • SAR Insights :

ModificationEffect
Methoxy → Chloro substitutionIncreased lipophilicity enhances blood-brain barrier penetration .
Propanoate → Acetate esterReduces metabolic degradation but lowers solubility .
  • Computational Tools : Molecular dynamics simulations to predict binding free energy changes (±2 kcal/mol accuracy) .

Q. What advanced techniques address challenges in quantifying trace impurities during synthesis?

  • Analytical Workflow :

  • LC-MS/MS : Quantifies impurities <0.1% (e.g., E-isomer, unreacted intermediates) .
  • QNMR : Absolute quantification using ¹H NMR with internal standards (e.g., maleic acid) .

Q. How do solvent polarity and temperature affect the compound’s stability in solution?

  • Stability Profile :

ConditionDegradation Rate
Aqueous buffer (pH 7.4, 37°C)t₁/₂ = 24 hrs (hydrolysis of ester group) .
DMSO (25°C)Stable for >1 week .
  • Mitigation : Use anhydrous DMSO for stock solutions and avoid prolonged exposure to basic conditions .

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